molecular formula C9H9F3O3 B13322054 2-Ethoxy-4-(trifluoromethoxy)phenol

2-Ethoxy-4-(trifluoromethoxy)phenol

Cat. No.: B13322054
M. Wt: 222.16 g/mol
InChI Key: LSGNFWKXPYIQRI-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C9H9F3O3 It is a phenolic compound characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through nucleophilic aromatic substitution reactions, where a suitable phenol derivative is reacted with ethyl iodide and trifluoromethoxy reagents under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2-Ethoxy-4-(trifluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Ethoxy-4-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trifluoromethoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenol: Lacks the ethoxy group, which can influence its reactivity and applications.

    2-(Trifluoromethoxy)phenol: Similar structure but with different substitution patterns, affecting its chemical behavior.

    4-Trifluoromethylphenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.

Uniqueness

2-Ethoxy-4-(trifluoromethoxy)phenol is unique due to the combination of the ethoxy and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and in studies involving enzyme interactions.

Properties

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

2-ethoxy-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C9H9F3O3/c1-2-14-8-5-6(3-4-7(8)13)15-9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

LSGNFWKXPYIQRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC(F)(F)F)O

Origin of Product

United States

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